methyl 4-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
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Description
The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a nitrophenyl group, a dihydropyridine ring, and a benzoate ester . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure . Detailed structural analysis would require advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The nitro group could participate in reduction reactions, the ester could undergo hydrolysis, and the dihydropyridine ring could be involved in various ring-opening reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For example, its solubility would be influenced by the polar functional groups, while its melting and boiling points would be affected by the size and shape of the molecule.Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 4-[[1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O7/c1-30-21(27)15-7-9-16(10-8-15)22-19(25)18-6-3-11-23(20(18)26)31-13-14-4-2-5-17(12-14)24(28)29/h2-12H,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYQPKZCHZVENB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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